molecular formula C16H18ClN3O B6080986 4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride

4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride

Cat. No. B6080986
M. Wt: 303.78 g/mol
InChI Key: PLQGMORYYPZGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride, also known as MPHP, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a designer drug that has been marketed as a legal substitute for other illicit drugs such as cocaine and amphetamines. MPHP has been reported to produce stimulant and euphoric effects, and has been associated with several adverse effects such as agitation, psychosis, and cardiovascular toxicity.

Mechanism of Action

The exact mechanism of action of 4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the brain, which is thought to underlie the stimulant and euphoric effects of the drug.
Biochemical and Physiological Effects
4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride has been shown to produce several biochemical and physiological effects in both animals and humans. In addition to its stimulant and euphoric effects, 4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride has been reported to produce cardiovascular effects such as hypertension, tachycardia, and arrhythmias. It has also been associated with psychiatric effects such as agitation, psychosis, and hallucinations.

Advantages and Limitations for Lab Experiments

4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to produce consistent effects in animal models, which makes it a useful tool for studying the neuropharmacology of stimulant drugs. However, 4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride also has several limitations. Its use is associated with several adverse effects, which can complicate the interpretation of experimental results. In addition, its legal status as a designer drug means that it may not be readily available for use in certain jurisdictions.

Future Directions

There are several potential future directions for research on 4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride. One area of interest is the development of novel pharmacological treatments for stimulant addiction. 4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride has been shown to produce effects similar to other stimulant drugs of abuse, and may serve as a useful tool for developing new treatments for addiction. Another area of interest is the development of new synthetic cathinones with improved safety profiles. 4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride has been associated with several adverse effects, and there is a need for new drugs in this class that are safer and more effective. Finally, there is a need for further research on the long-term effects of 4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride use, particularly in humans. The potential for addiction and adverse effects associated with 4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride use highlight the need for further research in this area.

Synthesis Methods

The synthesis of 4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride involves the reaction of 1-benzofuran-6-carboxaldehyde with 2-methylpiperidine in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrochloric acid to yield 4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride hydrochloride. The synthesis of 4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride is relatively simple and can be performed using readily available reagents and equipment.

Scientific Research Applications

4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride has been the subject of several scientific studies aimed at understanding its pharmacological properties and potential therapeutic applications. One study investigated the effects of 4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride on the release of dopamine and norepinephrine in the brain, and found that it produced a dose-dependent increase in the release of these neurotransmitters. Another study examined the effects of 4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride on the behavior of rats in a conditioned place preference test, and found that it produced a significant increase in the time spent in the drug-paired compartment.

properties

IUPAC Name

4-(2-methylpiperidin-1-yl)-[1]benzofuro[3,2-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O.ClH/c1-11-6-4-5-9-19(11)16-15-14(17-10-18-16)12-7-2-3-8-13(12)20-15;/h2-3,7-8,10-11H,4-6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQGMORYYPZGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC=NC3=C2OC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpiperidin-1-yl)-[1]benzofuro[3,2-d]pyrimidine;hydrochloride

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